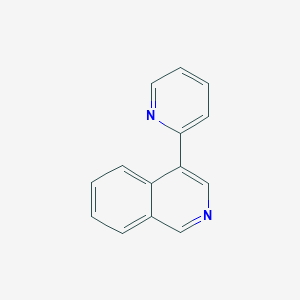

4-Pyridin-2-yl-isoquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-pyridin-2-ylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2/c1-2-6-12-11(5-1)9-15-10-13(12)14-7-3-4-8-16-14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZHUJNATIRHPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Pyridin 2 Yl Isoquinoline

Strategies for Carbon-Carbon Bond Formation

The creation of the pivotal C-C bond between the isoquinoline (B145761) and pyridine (B92270) rings is the central challenge in synthesizing 4-pyridin-2-yl-isoquinoline. Various strategies have been developed to achieve this, largely categorized into cross-coupling reactions of pre-functionalized rings, direct functionalization of C-H bonds, and ring-forming olefination and annulation reactions.

Cross-Coupling Reactions at the Isoquinoline C-4 Position

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. In the context of this compound synthesis, this typically involves the reaction of a 4-substituted isoquinoline with a 2-substituted pyridine in the presence of a transition metal catalyst.

Palladium catalysts are widely employed for the synthesis of bi-heterocyclic compounds through reactions like the Suzuki, Stille, and Negishi couplings. A common and effective method for synthesizing 4-arylisoquinolines is the Suzuki-Miyaura coupling. This approach would involve the reaction of a 4-halo-isoquinoline, such as 4-bromo-isoquinoline, with a pyridine-2-boronic acid or its corresponding ester. The palladium catalyst, often in conjunction with a phosphine (B1218219) ligand and a base, facilitates the formation of the C-C bond between the two heterocyclic systems. organic-chemistry.orgnih.gov While direct examples for this compound are not always explicitly detailed, the general applicability of this method is well-established for a wide range of aryl and heteroaryl couplings. mdpi.com

Table 1: Representative Conditions for Palladium-Catalyzed Suzuki Coupling

| categoryComponent | biotechExample |

|---|---|

| Isoquinoline Substrate | 4-Bromo-isoquinoline or 4-Iodo-isoquinoline |

| Pyridine Substrate | Pyridine-2-boronic acid or Pyridine-2-boronic acid pinacol (B44631) ester |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂ |

| Ligand (if needed) | SPhos, XPhos, or P(t-Bu)₃ |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, or K₃PO₄ |

| Solvent | Dioxane/H₂O, Toluene, or DMF |

| Temperature | 80-120 °C |

Copper-catalyzed reactions offer a valuable alternative to palladium-based methods. organic-chemistry.orgnih.gov These couplings can be particularly useful for substrates that are sensitive to palladium catalysis. The synthesis of this compound via a copper-mediated pathway could involve the coupling of a 4-halo-isoquinoline with a 2-pyridyl organometallic reagent. chem960.comnih.gov Copper(I) salts, such as copper(I) iodide (CuI), are frequently used as catalysts, often in the presence of a ligand like phenanthroline or a diamine. thieme-connect.de These reactions are typically performed in polar aprotic solvents at elevated temperatures.

Table 2: General Conditions for Copper-Mediated Cross-Coupling

| categoryComponent | biotechExample |

|---|---|

| Isoquinoline Substrate | 4-Iodo-isoquinoline |

| Pyridine Reagent | 2-(Tributylstannyl)pyridine or 2-Pyridylzinc chloride |

| Catalyst | CuI or Cu(OAc)₂ |

| Ligand (optional) | 1,10-Phenanthroline or L-proline |

| Base | K₂CO₃ or CsF |

| Solvent | DMF or DMSO |

| Temperature | 100-150 °C |

Beyond palladium and copper, other transition metals have been explored for the synthesis of isoquinoline derivatives.

Ruthenium (Ru)-Catalyzed Reactions: Ruthenium catalysts have shown promise in C-H functionalization reactions that can be applied to the synthesis of complex isoquinolines. organic-chemistry.orgnih.gov While less common for direct cross-coupling of pre-functionalized substrates, Ru-catalyzed reactions can be effective for C-H arylation, providing a more atom-economical route. acs.org

Silver (Ag)-Catalyzed Reactions: Silver catalysis is often employed in cyclization reactions to construct the isoquinoline ring itself. rsc.orgorganic-chemistry.orgnih.gov For instance, Ag-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides provides an efficient route to substituted isoquinolines. organic-chemistry.orgnih.gov While not a direct cross-coupling method for linking the two rings, this strategy could be adapted by using a precursor that already contains the pyridin-2-yl moiety.

Direct C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful and sustainable strategy that avoids the need for pre-functionalization of the coupling partners. nih.gov In this approach, a C-H bond on the isoquinoline ring, specifically at the electron-deficient C-4 position, is directly coupled with a pyridine derivative. nih.gov This is typically achieved using a transition metal catalyst, such as rhodium(III) or ruthenium(II), which can facilitate the C-H activation step. organic-chemistry.orgresearchgate.net The reaction often employs a directing group to ensure regioselectivity, although the inherent electronics of the isoquinoline ring can also favor functionalization at specific positions. For isoquinoline itself, C-4 functionalization is often observed in certain metal-catalyzed reactions. nih.govresearchgate.net

Table 3: Representative Conditions for Direct C-H Arylation

| categoryComponent | biotechExample |

|---|---|

| Isoquinoline Substrate | Isoquinoline |

| Pyridine Substrate | 2-Bromopyridine or 2-Iodopyridine |

| Catalyst | [Ru(p-cymene)Cl₂]₂ or [RhCp*Cl₂]₂ |

| Additive/Ligand | AgSbF₆ or PPh₃ |

| Base/Acid | K₂CO₃ or PivOH |

| Solvent | DCE or Toluene |

| Temperature | 120-140 °C |

Olefination and Annulation Reactions

These strategies involve the construction of the isoquinoline ring system from acyclic precursors in a way that incorporates the pyridin-2-yl substituent at the C-4 position during the ring-forming process.

Olefination: Palladium(II)-catalyzed cyclization of 2-(1-alkynyl)arylaldimines in the presence of an alkene can lead to 4-(1-alkenyl)isoquinolines. nih.gov While this method introduces an alkenyl group, it demonstrates a pathway for C-4 functionalization during the cyclization process. Adapting this methodology could potentially allow for the incorporation of a pyridine-containing alkene.

Annulation Reactions: Annulation, or ring-forming, reactions provide a powerful means to construct the isoquinoline core. mdpi.commdpi.com A [4+2] annulation approach, for example, could involve the reaction of a precursor containing the pyridine ring with a suitable two-carbon synthon to build the isoquinoline's pyridine ring. nih.gov Another possibility is an intramolecular cyclization of a carefully designed precursor, such as an ortho-alkynylbenzaldehyde derivative bearing a pyridin-2-yl group, which can undergo cyclization to form the desired product.

Construction of the Isoquinoline Scaffold with Pyridine Moiety

A primary strategy for the synthesis of this compound involves the formation of the isoquinoline ring system from precursors that already contain the pyridin-2-yl substituent at the desired position. This approach leverages well-established isoquinoline syntheses, adapting them to accommodate the pyridine-containing starting materials.

Classical Isoquinoline Synthesis Adaptations

The traditional methods of isoquinoline synthesis, such as the Bischler-Napieralski, Pomeranz-Fritsch, and Pictet-Spengler reactions, offer a foundation for obtaining the this compound core. wikipedia.orgwikipedia.orgwikipedia.org These methods, however, require adaptation to be effective with pyridine-substituted precursors.

The Bischler-Napieralski reaction typically involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent like phosphorus pentoxide or phosphoryl chloride to yield a 3,4-dihydroisoquinoline (B110456), which can then be aromatized. wikipedia.orgnrochemistry.com For the synthesis of this compound, this would necessitate a starting material such as N-(2-(pyridin-2-yl)phenethyl)acetamide. The electron-withdrawing nature of the pyridine ring can influence the electrophilic aromatic substitution, potentially requiring stronger acidic conditions or catalysts to facilitate the cyclization.

The Pomeranz-Fritsch reaction provides another route, involving the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.orgthermofisher.com To generate the target molecule, a 2-(pyridin-2-yl)benzaldehyde (B1612023) would be reacted with an aminoacetal, followed by cyclization under strong acidic conditions. The regioselectivity of the cyclization is crucial in this method to ensure the formation of the desired 4-substituted isoquinoline.

The Pictet-Spengler reaction , which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, can also be adapted. wikipedia.orgarkat-usa.org A β-(2-(pyridin-2-yl)phenyl)ethylamine could be condensed with an appropriate aldehyde to form a tetrahydroisoquinoline, which would then require subsequent oxidation to yield the aromatic this compound. The success of this adaptation hinges on the reactivity of the pyridine-substituted aromatic ring towards intramolecular electrophilic attack.

| Classical Synthesis | General Reactants | Adaptation for this compound | Key Considerations |

| Bischler-Napieralski | β-phenylethylamide | N-(2-(pyridin-2-yl)phenethyl)acetamide | Ring-closing onto the pyridine-substituted benzene (B151609) ring. wikipedia.orgnrochemistry.com |

| Pomeranz-Fritsch | Benzaldehyde, aminoacetal | 2-(Pyridin-2-yl)benzaldehyde, aminoacetal | Regioselectivity of cyclization. wikipedia.orgthermofisher.com |

| Pictet-Spengler | β-arylethylamine, aldehyde | β-(2-(pyridin-2-yl)phenyl)ethylamine | Aromatization of the resulting tetrahydroisoquinoline. wikipedia.orgarkat-usa.org |

Novel Cyclization Reactions to Form the Isoquinoline Ring

Modern synthetic organic chemistry has introduced a variety of novel cyclization reactions that can be applied to the synthesis of complex heterocyclic systems like this compound. These methods often employ transition metal catalysis to achieve high efficiency and selectivity.

One notable example is the Rhodium(III)-catalyzed cascade C–H activation and denitrogenative annulation . This method has been successfully employed for the synthesis of 4-(pyridin-2-yl)isoquinolin-3-ol. researchgate.net This reaction proceeds through the activation of a C-H bond on the benzene ring, followed by a cyclization with a diazo compound, leading to the formation of the isoquinoline core with the pyridine moiety intact.

Transition-metal-catalyzed reactions, in general, offer a powerful toolkit for constructing the isoquinoline scaffold. Catalysts based on palladium, ruthenium, and copper have been widely used in C-H activation and cross-coupling reactions that can be designed to form the isoquinoline ring in a controlled manner. mdpi.com

Catalyst-Free and Environmentally Friendly Approaches

In line with the principles of green chemistry, efforts have been made to develop synthetic methods that minimize the use of hazardous reagents and catalysts. For the synthesis of pyridinyl-isoquinolines, several catalyst-free and environmentally benign approaches have been explored.

Ultrasound-assisted synthesis has emerged as a promising green methodology. The use of ultrasonic irradiation can promote chemical reactions by providing the necessary activation energy through acoustic cavitation, often leading to shorter reaction times and higher yields without the need for a catalyst. nih.govnih.govsemanticscholar.orgrsc.org For instance, ultrasound has been used to promote the synthesis of quinoline (B57606) derivatives in a catalyst-free manner. nih.gov

Solid-phase synthesis offers another environmentally friendly alternative, particularly for the creation of libraries of compounds. By anchoring the starting material to a solid support, reagents and byproducts can be easily washed away, simplifying purification and reducing solvent waste. mdpi.com This technique has been applied to the synthesis of isoquinoline derivatives and could be adapted for this compound.

Pyridine Ring Formation and Functionalization in the Context of Isoquinoline Attachment

An alternative synthetic strategy involves the construction of the pyridine ring onto a pre-functionalized isoquinoline scaffold. This approach is particularly useful when the desired isoquinoline precursor is readily available.

Multi-component Reactions for Pyridine Ring Synthesis

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product, incorporating most of the atoms of the starting materials. Several MCRs are well-suited for the synthesis of pyridine rings.

The Hantzsch pyridine synthesis is a classic MCR that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia. fiveable.mewikipedia.orgscribd.com To apply this to the synthesis of this compound, one could envision using an isoquinoline-derived β-ketoester as one of the components.

The Kröhnke pyridine synthesis is another versatile method for preparing substituted pyridines. It typically involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen donor. wikipedia.orgdrugfuture.comquimicaorganica.orgnih.gov This reaction could be adapted to construct the pyridine ring by using an appropriately functionalized isoquinoline derivative as a key building block.

| Multi-component Reaction | General Reactants | Adaptation for Pyridine Ring Formation on Isoquinoline |

| Hantzsch Synthesis | Aldehyde, 2x β-ketoester, Ammonia | Isoquinoline-derived β-ketoester. fiveable.mewikipedia.orgscribd.com |

| Kröhnke Synthesis | α-pyridinium methyl ketone, α,β-unsaturated carbonyl | Isoquinoline-derived α,β-unsaturated carbonyl. wikipedia.orgdrugfuture.comquimicaorganica.orgnih.gov |

Regioselective Functionalization of Pyridine Rings

Once the this compound scaffold is assembled, further functionalization of the pyridine ring can be achieved through regioselective reactions. The electronic properties of the pyridine ring, influenced by the attached isoquinoline moiety, will dictate the position of substitution.

Transition-metal-catalyzed C-H functionalization has become a powerful tool for the direct introduction of functional groups onto heterocyclic rings, avoiding the need for pre-functionalized substrates. researchgate.net Catalysts based on palladium, rhodium, and iridium can selectively activate C-H bonds on the pyridine ring, allowing for the introduction of aryl, alkyl, or other functional groups. The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligand, and reaction conditions.

Directed ortho-metalation (DoM) is another strategy for achieving regioselective functionalization. harvard.educlockss.orgwikipedia.orgbaranlab.org This method involves the use of a directing group on the pyridine ring to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. The resulting lithiated species can then be quenched with various electrophiles to introduce a wide range of substituents with high regiocontrol.

Stereoselective Synthesis Approaches

While the parent compound this compound is a fully aromatic and achiral molecule, stereoselective synthesis becomes a critical consideration when producing its non-aromatic, chiral derivatives. The most significant of these are the 1,2,3,4-tetrahydroisoquinolines (THIQs), which are prevalent scaffolds in numerous natural products and pharmaceuticals. rsc.orgresearchgate.net The introduction of hydrogen across the C1=N2 bond of the isoquinoline ring creates a stereocenter at the C1 position, and potentially others depending on the substitution pattern, necessitating stereocontrolled synthetic methods to obtain enantiomerically pure products.

The primary strategies for achieving stereoselectivity focus on the asymmetric reduction of the isoquinoline core or its dihydroisoquinoline precursors. mdpi.com These methods predominantly fall into two main categories: catalytic asymmetric hydrogenation and catalytic asymmetric transfer hydrogenation.

Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation is a powerful and atom-economical method for producing chiral THIQs directly from isoquinolines or dihydroisoquinolines using molecular hydrogen (H₂). mdpi.com This transformation is typically mediated by transition metal complexes featuring chiral ligands. Iridium, Ruthenium, and Rhodium are the most effective metals for this purpose. mdpi.com

A significant challenge in the hydrogenation of N-heteroaromatics like isoquinoline is the potential for catalyst deactivation due to strong coordination of the nitrogen atom in both the substrate and the product to the metal center. To overcome this, various substrate and catalyst activation strategies have been developed. One successful approach involves the use of additives, such as halogenated hydantoins (e.g., 1-bromo-3-chloro-5,5-dimethylhydantoin or BCDMH), which can enhance catalyst performance and enantioselectivity. For instance, the direct enantioselective hydrogenation of 3,4-disubstituted isoquinolines has been achieved with high efficiency using an Iridium catalyst in the presence of BCDMH.

Another strategy involves the use of strong Brønsted acids or reagents that generate hydrogen halides in situ, such as trichloroisocyanuric acid (TCCA). researchgate.netdicp.ac.cn These activators protonate the isoquinoline nitrogen, increasing the electrophilicity of the C=N bond and facilitating the hydrogenation while preventing catalyst inhibition. dicp.ac.cn

Below is a table summarizing a representative example of this approach for a substituted isoquinoline.

| Substrate | Catalyst System | Conditions | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 3-Methyl-4-phenyl-isoquinoline | [Ir(cod)Cl]₂ / (R)-synphos + BCDMH | H₂ (40 psi), 80 °C, 24 h | (3S,4S)-3-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline | 96% |

Catalytic Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to methods requiring high-pressure hydrogen gas. In ATH, hydrogen is delivered from a donor molecule, most commonly a mixture of formic acid and triethylamine (B128534) (HCOOH/Et₃N) or isopropanol. mdpi.comthieme-connect.com Ruthenium complexes bearing chiral diamine ligands, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are highly effective catalysts for this transformation. thieme-connect.comrsc.org

This method has proven to be general and highly enantioselective for the synthesis of 1-aryl-substituted THIQs from their corresponding 3,4-dihydroisoquinoline precursors. thieme-connect.com The reaction proceeds under mild conditions and with low catalyst loadings, making it a valuable tool for accessing these important chiral building blocks. thieme-connect.com The robustness of the method allows for a broad scope of substrates, including those with sterically demanding substituents. thieme-connect.com

The following table presents data from a study on the Ru-catalyzed asymmetric transfer hydrogenation of 1-aryl-dihydroisoquinolines.

| Substrate | Catalyst | Hydrogen Source | Conditions | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| 1-Phenyl-6,7-dimethoxy-3,4-dihydroisoquinoline | RuCl(S,S)-TsDPEN | HCOOH–Et₃N (5:2) | i-PrOH, 30 °C, 16 h | (S)-1-Phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 97% | thieme-connect.com |

| 1-(4-Fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline | RuCl(S,S)-TsDPEN | HCOOH–Et₃N (5:2) | i-PrOH, 30 °C, 16 h | (S)-1-(4-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 99% | thieme-connect.com |

Coordination Chemistry of 4 Pyridin 2 Yl Isoquinoline

Ligand Design and Denticity Considerations

Bidentate and Tridentate Coordination Modes

Based on the structure of 4-Pyridin-2-yl-isoquinoline, it is theoretically capable of acting as a bidentate or tridentate ligand. In a bidentate coordination mode, the nitrogen atoms of the pyridine (B92270) and isoquinoline (B145761) rings could chelate to a metal center, forming a stable ring structure. A tridentate coordination mode might be possible if another donor atom is present or if the ligand undergoes some form of structural rearrangement upon coordination, though this is less likely based on its rigid aromatic framework. The actual coordination mode would depend on various factors, including the size and electronic properties of the metal ion, as well as the steric constraints of the ligand itself.

Steric and Electronic Factors Influencing Chelation

The chelation of this compound to a metal ion would be governed by a combination of steric and electronic factors. The relative orientation of the pyridine and isoquinoline rings will dictate the bite angle of the chelate, which in turn influences the stability of the resulting metal complex. Electronically, the basicity of the nitrogen atoms will affect the strength of the coordinate bonds. Substituents on either the pyridine or isoquinoline rings could be used to tune these electronic properties and thereby modulate the ligand's coordinating ability.

Complex Formation with Transition Metals

Synthesis of Metal Complexes (e.g., with Cu(II), Co(II/III), Fe(III), Pt(II), Pd(II))

The synthesis of metal complexes with this compound would likely involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions (e.g., temperature, pH) would be crucial in obtaining crystalline products suitable for characterization. It is anticipated that this compound could form complexes with a variety of transition metals, including Cu(II), Co(II/III), Fe(III), Pt(II), and Pd(II), given the known affinity of these metals for nitrogen-donor ligands.

Stoichiometry and Coordination Geometries

The stoichiometry of the resulting metal complexes would depend on the coordination number of the metal ion and the denticity of the ligand. For example, with a bidentate this compound ligand, a metal ion with a coordination number of four could form a 1:2 metal-to-ligand complex, while a metal ion with a coordination number of six could form a 1:3 complex. The coordination geometries would be dictated by the electronic configuration of the metal ion and the steric demands of the ligand, with common geometries such as square planar, tetrahedral, and octahedral being plausible.

Supramolecular Assemblies and Metal-Organic Frameworks (MOFs)

The rigid structure and potential for multiple coordination sites make this compound an attractive building block for the construction of supramolecular assemblies and MOFs. By carefully selecting the metal nodes and reaction conditions, it might be possible to direct the self-assembly of the ligand and metal ions into discrete cages or extended porous frameworks. The resulting materials could have potential applications in areas such as gas storage, catalysis, and sensing. However, the successful design and synthesis of such materials would require a thorough understanding of the coordination chemistry of the this compound ligand, which is currently lacking.

Lack of Specific Research Data Hinders Detailed Analysis of this compound's Coordination Chemistry

Despite a comprehensive search of available scientific literature, specific research detailing the coordination chemistry of this compound, particularly concerning its role in bridging ligand architectures, the design of porous materials, and the exploration of chirality and atropisomerism in its coordination complexes, is not presently available.

The field of coordination chemistry extensively investigates how ligands—molecules that bind to a central metal atom—can be used to construct complex molecular architectures with specific properties. Bridging ligands, which can connect two or more metal centers, are fundamental to creating coordination polymers and metal-organic frameworks (MOFs). These materials can have porous structures, making them useful for applications such as gas storage and catalysis.

Furthermore, the study of stereochemistry, including chirality and atropisomerism (a type of chirality arising from restricted rotation around a single bond), is a significant area of research in coordination chemistry. The spatial arrangement of ligands around a metal center can dramatically influence the properties and reactivity of the resulting complex, with implications for areas like asymmetric catalysis.

However, the current body of published research does not appear to contain specific studies focused on this compound for these applications. While the broader families of pyridine and isoquinoline-containing ligands are widely studied, information on this particular isomer's behavior as a bridging ligand, its utility in forming porous materials, or the stereochemical aspects of its metal complexes has not been found.

Consequently, a detailed, evidence-based article on the coordination chemistry of this compound, structured around the specific topics of bridging architectures, porous material design, and chirality, cannot be generated at this time due to the absence of relevant research findings.

Computational and Theoretical Investigations of 4 Pyridin 2 Yl Isoquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of molecules. These methods, based on the principles of quantum mechanics, can predict a wide range of molecular properties with high accuracy.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become one of the most popular and versatile computational methods for studying polyatomic molecules. It offers a favorable balance between computational cost and accuracy, making it suitable for systems containing a large number of atoms. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density.

In the context of N-heterocyclic compounds like isoquinoline (B145761) and its derivatives, DFT is frequently used to determine optimized molecular geometries, vibrational frequencies, and electronic properties. For instance, studies on related quinoline-based systems have employed the B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, along with various basis sets like 6-31G* or 6-311G. These calculations are crucial for understanding intramolecular charge transfer, a property relevant for applications in nonlinear optics. The geometry, frequency, and intensity of vibrational bands can be calculated and compared with experimental FT-IR and FT-Raman spectra to validate the computational model. Furthermore, DFT is used to investigate frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and Mulliken charge analysis, which together provide a detailed picture of the molecule's reactivity and electronic distribution.

Table 1: Representative Data from DFT Calculations on N-Heterocyclic Systems Note: The following data is illustrative of typical results obtained for similar aromatic nitrogen heterocycles using DFT (e.g., B3LYP/6-311G level of theory) and does not represent experimentally verified values for 4-Pyridin-2-yl-isoquinoline.

| Calculated Property | Representative Value | Unit |

| Total Energy | -725 | Hartrees |

| EHOMO | -6.2 | eV |

| ELUMO | -1.8 | eV |

| HOMO-LUMO Gap (ΔE) | 4.4 | eV |

| Dipole Moment | 2.5 | Debye |

Ab Initio Methods

Ab initio methods are quantum chemical calculations that are based entirely on theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, though often at a greater computational expense than DFT.

While specific ab initio studies on this compound are not prominent in the literature, the methodology is widely applied to understand weak intermolecular interactions in nitrogen-containing systems. For example, ab initio methods have been used to study the binding energies and structures of weakly bound nitrogen molecule complexes. Such calculations are essential for accurately describing phenomena like van der Waals forces and π-π stacking, which are critical in the solid-state packing and biological interactions of aromatic molecules. Comparing results from different levels of theory, such as MP2 and CCSD(T), allows for a systematic assessment of the accuracy of the computed properties, particularly for intermolecular distances and binding energies.

Molecular Orbital Analysis and Electronic Structure

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity.

For aromatic systems containing pyridine (B92270) and isoquinoline, the HOMO and LUMO are typically π-orbitals delocalized over the ring systems. Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution, orbital interactions, and intramolecular charge transfer. It examines the delocalization of electron density between occupied and unoccupied orbitals, providing quantitative measures of stabilization energies associated with these interactions. In pyridine derivatives, these analyses help to characterize the acceptor-donor properties that are fundamental to their function in various chemical and biological contexts.

Table 2: Illustrative Frontier Molecular Orbital Contributions Note: This table provides a conceptual breakdown of fragment contributions to the frontier orbitals of this compound.

| Molecular Orbital | Primary Contributing Fragment | Description |

| HOMO | Isoquinoline Ring | Typically a π-orbital with significant electron density on the isoquinoline moiety, indicating its role as the primary electron donor. |

| LUMO | Pyridine Ring | Often a π*-orbital centered mainly on the pyridine ring, suggesting it is the primary electron-accepting center. |

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule's properties, molecular modeling and dynamics simulations allow for the exploration of its dynamic behavior and interactions with its environment.

Conformational Analysis and Rotational Barriers

The molecule this compound possesses a single C-C bond connecting the two aromatic ring systems. Rotation around this bond gives rise to different conformers with varying energies. Conformational analysis aims to identify the most stable arrangement (the global minimum) and the energy barriers to rotation between different conformations.

The rotational barrier is influenced by a combination of steric hindrance between adjacent hydrogen atoms on the rings and electronic effects related to the conjugation between the π-systems. Computational methods can map the potential energy surface (PES) by systematically changing the dihedral angle between the pyridine and isoquinoline rings and calculating the energy at each point. Studies on related bi-aryl and heterocyclic systems have shown that the planar or near-planar conformations are often the most stable due to maximized π-conjugation, but steric clashes can force the rings to adopt a twisted conformation. The energy difference between the most stable (lowest energy) and least stable (highest energy) conformations defines the rotational barrier.

Protein-Ligand Interaction Dynamics (focusing on interaction mechanics)

Given the prevalence of isoquinoline and pyridine scaffolds in pharmacologically active compounds, understanding how this compound might interact with biological macromolecules like proteins is of great interest. Molecular dynamics (MD) simulations are a powerful tool for studying these interactions over time.

An MD simulation begins with a starting structure of the protein-ligand complex, often obtained from molecular docking. The simulation then calculates the forces acting on every atom and uses Newton's laws of motion to predict their movements over short time steps. This generates a trajectory that reveals the dynamic behavior of the complex.

Analysis of the MD trajectory provides detailed insights into the mechanics of the interaction. This includes:

Binding Stability: Monitoring the root-mean-square deviation (RMSD) of the ligand within the protein's binding pocket to assess the stability of the binding pose.

Key Interactions: Identifying and quantifying the persistence of specific interactions, such as hydrogen bonds, salt bridges, π-π stacking, and hydrophobic contacts, between the ligand and protein residues.

Conformational Changes: Observing how the ligand and the protein adapt their conformations upon binding and during the simulation. This can reveal induced-fit mechanisms.

Binding Free Energy: Using methods like MM/PBSA or MM/GBSA to estimate the binding free energy, providing a quantitative measure of binding affinity.

Studies on derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine as kinase inhibitors have demonstrated the utility of combining molecular docking with MD simulations to understand structure-activity relationships and the specific interactions that drive inhibitory potency.

Stability and Reactivity Prediction

Key descriptors derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), chemical potential (µ), hardness (η), and the electrophilicity index (ω), are used to predict the chemical behavior of molecules. mdpi.comresearchgate.netsciencepublishinggroup.com For instance, LUMO energy indicates the molecule's sensitivity to nucleophilic attack, while HOMO energy suggests its susceptibility to electrophilic attack. researchgate.net Local reactivity can be assessed through Fukui functions and molecular electrostatic potential (MEP) maps, which identify the most probable sites for nucleophilic and electrophilic attacks. sciencepublishinggroup.comnih.gov In pyridine and isoquinoline systems, the nitrogen atom is typically a primary site for electrophilic attack due to its lone pair of electrons. sciencepublishinggroup.com While specific values for this compound are not published, it is expected that the nitrogen atoms would be the most nucleophilic centers.

Intermolecular Interactions and Crystal Packing

The specific crystal structure and packing of this compound have not been detailed in the available research. The arrangement of molecules in a crystal is governed by various noncovalent interactions, which collectively determine the supramolecular architecture and influence the material's physical properties. nih.govmdpi.com For related heterocyclic compounds, crystal packing is often dictated by a combination of hydrogen bonding and π-stacking interactions. nih.govresearchgate.net

Hydrogen Bonding Networks

While this compound itself lacks classic hydrogen bond donors (like -OH or -NH), it can act as a hydrogen bond acceptor at its nitrogen atoms. In the presence of suitable donors, it could participate in C–H···N hydrogen bonds. In the crystal structures of related isoquinoline and pyridine derivatives, intermolecular hydrogen bonds, including weaker C–H···O and C-H···π interactions, play a significant role in stabilizing the crystal lattice, often forming extensive three-dimensional networks. nih.govresearchgate.netnih.gov For example, in some complex isoquinoline derivatives, hydrogen bonds form layers of molecules that are then linked by other interactions. nih.govresearchgate.net

Hirshfeld Surface Analysis and Energy Frameworks

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govresearchgate.netnih.govacs.org This method allows for the mapping of different types of intermolecular contacts and their relative contributions to the crystal packing. For various complex heterocyclic molecules containing pyridine or isoquinoline moieties, Hirshfeld analysis has revealed the dominance of H···H, O···H/H···O, and C···H/H···C contacts. nih.govresearchgate.netnih.gov

The analysis generates 2D fingerprint plots that summarize the distribution of intermolecular contacts. For instance, in a pyrazolo[3,4-g]isoquinoline derivative, Hirshfeld analysis showed that intermolecular hydrogen bonding was more significant than π···π stacking. nih.govresearchgate.net Energy framework calculations, which are also derived from this analysis, provide a visual representation of the interaction energies (electrostatic, polarization, dispersion, and repulsion) between molecules, helping to understand the topology and strength of the packing. mdpi.com A detailed Hirshfeld analysis for the specific title compound is not available.

Spectroscopic Property Prediction and Validation

NMR Chemical Shift Calculations

Computational methods, particularly those using DFT, are widely employed to predict NMR chemical shifts (¹H and ¹³C) for organic molecules. nih.govresearchgate.net These calculations are valuable for structure verification and assignment of experimental spectra. nih.gov The typical workflow involves optimizing the molecular geometry at a certain level of theory (e.g., M06-2X/6-31+G(d,p)) and then calculating the NMR shielding tensors using a method like Gauge-Including Atomic Orbital (GIAO) with a different functional and basis set (e.g., B3LYP/6-311+G(2d,p)). nih.gov

The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS). A strong correlation between the computed and experimental chemical shifts validates the proposed structure. nih.govresearchgate.net While this methodology is robust, specific calculated and validated NMR data for this compound were not found in the reviewed literature. For related complex quinoline (B57606) and isoquinoline systems, GIAO-NMR computations have proven to be powerful tools in structural identification and resonance assignment. researchgate.net

UV-Vis and Luminescence Spectroscopy Calculations

Detailed theoretical investigations into the UV-Vis absorption and luminescence properties of the specific compound this compound, utilizing methods such as Time-Dependent Density Functional Theory (TD-DFT), are not extensively available in the public domain. Computational studies provide valuable insights into the electronic transitions that govern a molecule's photophysical behavior, including absorption and emission wavelengths, oscillator strengths, and the nature of the excited states.

While general computational methodologies for predicting the spectroscopic properties of heterocyclic compounds, including pyridine and isoquinoline derivatives, are well-established, specific calculated data for this compound is not present in the surveyed literature. Such calculations would typically involve:

Geometry Optimization: Determining the lowest energy conformation of the molecule in its ground state.

Excited State Calculations: Using TD-DFT or other appropriate methods to calculate the vertical excitation energies and oscillator strengths, which correspond to the UV-Vis absorption spectrum.

Emissive State Calculations: Optimizing the geometry of the first excited singlet state to predict the fluorescence emission energy.

Without specific research findings, a quantitative data table detailing the calculated spectroscopic properties of this compound cannot be constructed. Further focused computational research would be required to elucidate the specific electronic transition properties of this compound.

Catalytic Applications of 4 Pyridin 2 Yl Isoquinoline and Its Complexes

Transition Metal Catalysis Mediated by 4-Pyridin-2-yl-isoquinoline Complexes

Complexes formed between this compound and transition metals are at the forefront of its catalytic applications. The electronic properties and steric environment provided by the ligand can be fine-tuned, influencing the reactivity and selectivity of the metallic center.

The application of this compound complexes in the field of asymmetric catalysis, specifically in enantioselective Henry (nitroaldol) and Michael additions, is not extensively documented in current scientific literature. While chiral pyridine (B92270) and isoquinoline (B145761) motifs are integral to many successful asymmetric catalysts, complexes derived specifically from this compound for these carbon-carbon bond-forming reactions remain a developing area of investigation.

Transition metal-catalyzed C-H activation is a powerful tool for the direct functionalization of organic molecules. In the context of this compound, C-H activation has been notably employed in the synthesis of its derivatives. For instance, a rhodium(III)-catalyzed cascade involving C-H activation and denitrogenative annulation has been utilized to synthesize 4-(pyridin-2-yl)isoquinolin-3-ol. researchgate.net This demonstrates that the isoquinoline scaffold is amenable to C-H activation processes for its own construction. However, the use of this compound itself as a directing group or ligand to facilitate C-H activation on external substrates is not yet a widely reported application.

The use of ligands structurally analogous to this compound has shown significant promise in hydrogenation reactions. Specifically, ruthenium(II)-p-cymene complexes incorporating substituted 2-pyridin-2-yl-quinoline ligands have been synthesized and characterized for their catalytic activity. mdpi.com These complexes serve as effective catalysts for transfer hydrogenation, a process with broad applications in organic synthesis.

In one study, ruthenium complexes with 6-bromo-4-phenyl-2-pyridin-2-yl-quinoline (Br-Qpy) were shown to successfully catalyze the transfer hydrogenation of benzophenone (B1666685) to benzhydrol using 2-propanol as the hydrogen source. mdpi.com The catalytic system, activated by a base such as potassium isopropoxide (KOiPr), demonstrated high efficiency. The catalytic performance was optimized, achieving a 94% conversion of benzophenone within three hours. mdpi.com This activity is attributed to the formation of a ruthenium(II) hydride species, which acts as the active catalyst in the hydrogenation cycle. mdpi.com

| Catalyst Precursor | Ligand | Substrate:Catalyst:Base Ratio | Reaction Time (h) | Conversion (%) |

|---|---|---|---|---|

| [Ru(η⁶-p-cymene)(Br-Qpy)Cl]Cl | 6-bromo-4-phenyl-2-pyridin-2-yl-quinoline | 400:1:40 | 3 | 94 |

Despite the prevalence of pyridine and isoquinoline-based ligands in palladium-catalyzed cross-coupling reactions, the specific use of this compound as a ligand in this context is not well-established in the available literature. Methodologies often focus on the synthesis of isoquinoline structures via cross-coupling rather than employing them as ligands. acs.orgacs.org The development of pyridine-2-sulfinates as effective coupling partners has addressed some challenges in pyridine-related cross-coupling, but this does not involve the use of this compound as a supporting ligand. nih.gov

Organocatalysis Involving this compound

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, is a rapidly growing field. While many N-heterocyclic compounds, including derivatives of pyridine and isoquinoline, are employed as organocatalysts, there is currently a lack of scientific reports detailing the use of this compound itself as an organocatalyst.

Catalyst Design and Optimization Strategies

Effective catalyst design hinges on the strategic modification of the ligand scaffold to enhance activity, selectivity, and stability. In the case of catalysts based on the pyridinyl-quinoline framework, research has demonstrated that substitution on the ligand backbone can modulate catalytic efficacy.

For the ruthenium-catalyzed transfer hydrogenation of benzophenone, complexes were synthesized with different functional groups on the quinoline (B57606) ring, such as a bromo group (Br-Qpy) and a phenoxy group (OH-Ph-Qpy). mdpi.com The study of these different derivatives represents a key strategy in catalyst design, allowing for the investigation of electronic and steric effects on the catalytic outcome.

Optimization of reaction conditions is another critical aspect. For the aforementioned transfer hydrogenation, the catalytic performance was significantly influenced by the substrate-to-catalyst-to-base (S:Cat:B) ratio. The optimal ratio was identified as 400:1:40, which led to a high conversion of 94% in a relatively short reaction time of 3 hours at 82 °C. mdpi.com This demonstrates that careful tuning of reaction parameters is essential for maximizing the efficiency of these catalytic systems. Future design strategies could involve further modifications to the this compound backbone to create chiral versions for asymmetric hydrogenation or to enhance catalyst stability and turnover numbers.

Applications in Advanced Materials Science

Optoelectronic Materials

The development of novel organic and organometallic compounds is crucial for advancing optoelectronic technologies. Molecules based on pyridyl and isoquinoline (B145761) fragments are frequently investigated for their photophysical properties.

Organic Light-Emitting Diodes (OLEDs) Components

There are currently no specific research articles detailing the use of 4-Pyridin-2-yl-isoquinoline as a component in Organic Light-Emitting Diodes (OLEDs).

In a broader context, related chemical structures are cornerstones of OLED technology. Metal complexes, particularly of iridium(III) and platinum(II), featuring phenyl-pyridine or isoquinoline-based ligands are widely used as highly efficient phosphorescent emitters. These ligands facilitate the formation of stable complexes that can harvest both singlet and triplet excitons, leading to high internal quantum efficiencies. The pyridyl-isoquinoline scaffold is a potential candidate for such applications, but its performance as a ligand in emissive complexes has not been reported.

Luminescent Probes and Sensors

The application of this compound as a luminescent probe or sensor has not been documented in the scientific literature.

The general class of molecules containing pyridyl and quinoline (B57606)/isoquinoline units is known to be effective in fluorescent sensing. The nitrogen atoms in the heterocyclic rings can act as binding sites for metal cations. Coordination with a target ion can lead to changes in the molecule's photophysical properties, such as chelation-enhanced fluorescence (CHEF), resulting in a detectable signal. For example, tris(2-pyridylmethyl)amine-based ligands derivatized with isoquinoline have been developed as fluorescent sensors for zinc ions. While the bidentate chelating site in this compound suggests potential for similar applications, no such studies have been published.

Energy Conversion Technologies

There is no available research on the use of this compound in energy conversion technologies such as dye-sensitized solar cells (DSSCs) or perovskite solar cells.

For context, polypyridyl complexes of ruthenium, such as those based on bipyridine and terpyridine ligands, are classic examples of photosensitizers used in DSSCs. These molecules exhibit strong absorption in the visible spectrum and efficient metal-to-ligand charge transfer (MLCT) properties, which are essential for injecting electrons into the semiconductor substrate. The structural similarity of this compound to these ligands suggests it could potentially serve in a similar capacity, but this has not been experimentally verified.

Smart Materials and Supramolecular Chemistry

Smart materials respond to external stimuli, and their development often relies on the principles of supramolecular chemistry, where non-covalent interactions dictate the assembly and function of molecular components.

Self-Assembly and Ordered Structures

Specific studies on the self-assembly and supramolecular structures formed by this compound are not found in the current body of scientific literature.

The planar, aromatic nature of the molecule, combined with the presence of nitrogen atoms capable of acting as hydrogen bond acceptors, provides the necessary features for forming ordered structures. In related systems, non-covalent interactions like π-π stacking and hydrogen bonding are used to direct the assembly of molecules into well-defined one-, two-, or three-dimensional networks. The precise control over molecular arrangement is fundamental to creating materials with tailored electronic or optical properties. While the potential for this compound to form such structures exists, its specific self-assembly behavior remains uninvestigated.

Molecular Switches and Logic Gates

There are no reports on the development of molecular switches or logic gates based on the this compound compound.

The concept of molecular switches involves the reversible transformation of a molecule between two or more stable states, each with different properties. In related heterocyclic systems, this switching can be triggered by stimuli such as light (photochromism), pH changes (halochromism), or the binding of an analyte. For instance, theoretical studies on 8-(Pyridin-2-yl)quinolin-7-ol have explored its potential as a tautomeric molecular switch driven by proton transfer. Although the this compound structure contains protonation sites that could potentially enable pH-dependent switching of its photophysical properties, no research has been published to demonstrate or characterize such behavior.

Polymer Science and Conductive Materials

A comprehensive review of scientific literature reveals a lack of specific studies focused on the integration of this compound into polymer backbones or its direct application in conductive materials. While the broader class of polymers containing pyridine (B92270) or quinoline units has been investigated for applications in optoelectronic devices due to their rigidity and the potential for modifying optical properties, research explicitly detailing the use of this compound for these purposes is not available in the current body of scientific literature. tandfonline.com The potential for this molecule to act as a monomer or a functional ligand in conductive polymers remains a theoretical prospect pending further research.

Sorption and Separation Technologies (e.g., gas storage in MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands, which have shown significant promise for applications in gas storage and separation. slideshare.netdiamond.ac.ukiitm.ac.in The design of the organic linker is crucial for tuning the pore size, surface area, and functionality of the MOF, which in turn dictates its gas sorption properties. researchgate.netcitedrive.com

Nitrogen-containing heterocyclic compounds, such as those with pyridine functionalities, are often explored as ligands for building MOFs. rsc.orgnih.govrsc.org The nitrogen atoms can serve as effective metal coordination sites and can also influence the framework's affinity for specific gas molecules like carbon dioxide. However, based on available scientific literature, there are no specific reports on the synthesis or application of Metal-Organic Frameworks that utilize this compound as the primary organic linker for gas storage, sorption, or separation technologies. While the structural characteristics of this compound make it a plausible candidate for such applications, experimental data and detailed research findings in this specific area have not yet been published.

Advanced Characterization Techniques for 4 Pyridin 2 Yl Isoquinoline and Its Derivatives

Spectroscopic Methods

Spectroscopic techniques are fundamental in determining the molecular structure and bonding of 4-pyridin-2-yl-isoquinoline and its analogs.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of this compound derivatives in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: The proton NMR spectra of pyridin-yl-isoquinoline and quinoline (B57606) derivatives typically exhibit distinct signals for the aromatic protons of both the isoquinoline (B145761)/quinoline and pyridine (B92270) rings. For instance, in derivatives of 2-phenylquinoline, aromatic protons resonate in the downfield region, generally between δ 7.0 and 9.0 ppm. The specific chemical shifts and coupling constants are influenced by the substitution pattern on both heterocyclic rings. In the case of N²,N⁶-di(isoquinolin-4-yl)pyridine-2,6-dicarboxamide, the NH protons of the amide linkers appear as a singlet at approximately δ 11.46 ppm, while the aromatic protons of the isoquinoline and pyridine rings are observed in the range of δ 7.78-9.34 ppm. For the related compound 1,6-di(pyrid-3-yl)-7-ethoxymethyl-3,4-dihyroisoquinoline, aromatic singlets are observed at δ 7.39 and 7.24 ppm, with the pyridyl protons appearing in the aromatic region as well mdpi.com.

¹³C NMR Spectroscopy: The ¹³C NMR spectra provide valuable information on the carbon framework of these molecules. Aromatic carbons in pyridin-yl-isoquinoline derivatives typically resonate between δ 115 and 160 ppm. For example, in 2-(4-chlorophenyl)quinoline, the carbon signals appear in the range of δ 118.4 to 155.8 ppm rsc.org. In N²,N⁶-di(isoquinolin-4-yl)pyridine-2,6-dicarboxamide, the carbon signals for the isoquinoline and pyridine rings are observed between δ 123.08 and 163.45 ppm. The chemical shifts are sensitive to the electronic effects of substituents on the aromatic rings.

Below is a representative table of ¹H and ¹³C NMR data for related quinoline and isoquinoline derivatives.

| Compound Name | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2-(4-Chlorophenyl)quinoline | CDCl₃ | 8.17–8.10 (m, 2H), 8.09–8.03 (m, 2H), 7.80–7.65 (m, 3H), 7.53–7.41 (m, 3H) | 155.8, 148.1, 137.9, 136.8, 135.4, 129.8, 129.6, 128.9, 128.7, 127.4, 127.1, 126.4, 118.4 rsc.org |

| 2-(4-Bromophenyl)quinoline | CDCl₃ | 8.20 (d, J = 8.4 Hz, 1H), 8.15 (d, J = 8.4 Hz, 1H), 8.09–7.99 (m, 2H), 7.81 (d, J = 8.4 Hz, 2H), 7.78–7.70 (m, 1H), 7.68–7.60 (m, 2H), 7.57–7.49 (m, 1H) | 156.0, 148.2, 138.4, 137.0, 131.9, 129.9, 129.7, 129.1, 127.5, 127.2, 126.5, 123.9, 118.5 rsc.org |

| N²,N⁶-di(Isoquinolin-4-yl)pyridine-2,6-dicarboxamide | DMSO-d₆ | 11.46 (s, 2H, NH), 9.34 (s, 2H), 8.71 (s, 2H), 8.48 (d, J = 8.4 Hz, 2H), 8.38 (dd, J = 9.0, 6.5 Hz, 2H), 8.25 (d, J = 8.4 Hz, 2H), 8.11 (d, J = 8.4 Hz, 2H), 7.91 (td, J = 8.4, 1.3 Hz, 2H), 7.78 (td, J = 8.1, 1.2 Hz, 2H) | 163.45, 151.47, 148.85, 141.43, 140.73, 140.40, 132.45, 131.32, 128.98, 128.63, 128.35, 126.05, 123.08 mdpi.com |

Infrared (IR) spectroscopy is employed to identify the characteristic vibrational modes of functional groups within the molecule. The IR spectrum of isoquinoline itself shows characteristic bands for C-H stretching of the aromatic rings, as well as C=C and C=N stretching vibrations within the heterocyclic systems nist.govnih.gov. For derivatives, the presence of substituents will introduce additional characteristic absorption bands. For example, a derivative containing a hydroxyl group, such as 4-(pyridin-2-yl)isoquinolin-3-ol, would be expected to show a broad O-H stretching band. DFT calculations on isoquinoline have helped in the assignment of its vibrational frequencies nih.gov.

A summary of typical IR absorption bands for isoquinoline is provided below.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| C=C | Stretching | 1450 - 1600 |

| C=N | Stretching | 1500 - 1650 |

| C-H | Bending (out-of-plane) | 700 - 900 |

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound and its derivatives. High-resolution mass spectrometry (HRMS) allows for the determination of the exact molecular formula. The molecular ion peak (M⁺) is typically observed, confirming the molecular weight of the compound. The fragmentation of isoquinoline alkaloids often involves characteristic losses of small molecules or radicals, which can provide structural clues nih.govresearchgate.net. For instance, the mass spectrum of isoquinoline shows a prominent molecular ion peak at m/z 129 nist.gov. The fragmentation patterns of more complex derivatives can be intricate, often involving cleavages within the substituent groups and the heterocyclic rings researchgate.netsapub.org.

UV-Visible (UV-Vis) and luminescence spectroscopy are used to probe the electronic transitions within the molecule. Isoquinoline and its derivatives typically exhibit strong absorption bands in the UV region due to π-π* transitions within the aromatic system nih.gov. The absorption and emission properties are sensitive to the substitution pattern and the solvent environment nih.gov. For example, a europium complex with a 1-(diphenylphosphoryl)-3-isoquinolinecarboxylic acid ligand has been shown to act as a luminescent down-shifting layer, absorbing UV radiation and emitting in the visible region rsc.org. Similarly, 2-[2-(pyridin-4-yl)vinyl]quinolines exhibit blue-green luminescence researchgate.net. The study of these properties is crucial for applications in materials science and as fluorescent probes.

X-ray Diffraction Studies

X-ray diffraction techniques provide definitive information about the solid-state structure of molecules, including bond lengths, bond angles, and intermolecular interactions.

Below is a table summarizing crystallographic data for a related tetrahydroisoquinoline derivative.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| 1-[(Pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline | C₁₄H₁₄N₄ | Monoclinic | P2₁/n | - | - | - | - | - | - iucr.orgsoton.ac.uk |

| 2-(1,3-Dioxoindan-2-yl)isoquinoline-1,3,4-trione | C₁₈H₉NO₅ | Monoclinic | - | 12.6080(1) | 13.6849(2) | 8.4467(1) | 102.051(1) | 1425.27(3) | 4 wikipedia.orgnih.gov |

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The synthesis of complex heterocyclic compounds like 4-Pyridin-2-yl-isoquinoline often involves multi-step procedures that can be inefficient and environmentally taxing. A primary future objective is the development of more efficient, atom-economical, and sustainable synthetic methodologies.

Key Research Thrusts:

Catalyst Innovation: Research is moving towards discovering novel catalytic systems that can facilitate the construction of the pyridinyl-isoquinoline skeleton with high selectivity and yield. This includes exploring earth-abundant metal catalysts to replace precious metals like rhodium and palladium, which are often used in C-H activation and cross-coupling reactions. researchgate.net The development of reusable catalytic systems, such as those supported on materials like fibrous nano-silica (KCC-1), is also a critical area of focus to enhance scalability and cost-effectiveness. researchgate.net

Green Chemistry Approaches: Future synthetic strategies will increasingly emphasize green chemistry principles. This involves the use of environmentally benign solvents, reducing the generation of hazardous waste, and designing catalyst-free reactions where possible. rsc.org Microwave-assisted synthesis is one such approach that can accelerate reaction times and improve yields for isoquinoline (B145761) derivatives. nih.gov

Skeletal Editing and Late-Stage Functionalization: A frontier in organic synthesis is "skeletal editing," which involves modifying the core structure of a molecule in a late stage. researchgate.net Developing methods for the late-stage functionalization of the this compound core would allow for the rapid generation of diverse analogues for screening in various applications. researchgate.net This addresses the challenge of creating molecular diversity without resorting to de novo synthesis for each new derivative. researchgate.net

| Synthetic Strategy | Key Advantages | Representative Research Area |

| Novel Catalysis | Higher efficiency, lower cost, reusability | KCC-1-supported metal nanoparticles, Earth-abundant metal catalysts |

| Green Chemistry | Reduced environmental impact, improved safety | Catalyst-free synthesis, Microwave-assisted reactions |

| Cascade Reactions | Increased efficiency, reduced waste, step economy | Metal-catalyzed C-H activation/annulation |

| Late-Stage Functionalization | Rapid diversification of derivatives | Redox-neutral dearomatization-rearomatization |

Exploration of New Coordination Complexes with Tailored Properties

The presence of multiple nitrogen donor atoms in this compound makes it an excellent ligand for forming coordination complexes with a wide range of metal ions. wikipedia.org The future in this area lies in the rational design and synthesis of novel complexes with specific, predictable, and tunable properties for applications in catalysis, materials science, and medicine.

Key Research Thrusts:

Diverse Metal Ion Coordination: While complexes with common transition metals are expected, a key research direction is to explore coordination with a broader array of metal ions, including lanthanides and actinides, to unlock novel photophysical or magnetic properties. The coordination geometry can vary significantly, leading to mononuclear or polynuclear complexes with distinct characteristics. nih.gov

Ligand Modification for Property Tuning: A significant challenge is to understand how modifications to the this compound scaffold affect the properties of the resulting metal complex. Introducing electron-donating or electron-withdrawing groups can tune the electronic structure and, consequently, the catalytic activity, luminescence, or redox potential of the complex. nih.gov

Functional Complexes: The focus will be on creating complexes with specific functions. This includes developing catalysts for challenging organic transformations, designing luminescent materials for sensing or imaging applications, and creating magnetic materials. For example, dinuclear manganese(II) complexes with related quinoline-pyridine ligands have been synthesized and structurally characterized, paving the way for exploring their magnetic and catalytic potential. nih.gov

Supramolecular Assemblies: Utilizing this compound as a building block for larger supramolecular structures, such as metal-organic frameworks (MOFs) or coordination polymers, is a promising avenue. The challenge lies in controlling the self-assembly process to achieve desired network topologies and functionalities, such as porosity for gas storage or separation.

| Metal Complex Type | Potential Application | Research Focus |

| Luminescent Complexes | Sensors, OLEDs, Bio-imaging | Lanthanide and d-block metal ions, Quantum yield optimization |

| Catalytic Complexes | Organic Synthesis, Green Chemistry | Redox-active metal centers, Substrate-selective catalysts |

| Magnetic Complexes | Molecular Magnets, Spintronics | Polynuclear clusters, Anisotropic metal ions |

| Coordination Polymers/MOFs | Gas Storage, Separation, Catalysis | Control of network topology, Functional porosity |

Advanced Computational Modeling for Structure-Property Relationships and Predictive Design

Computational chemistry offers powerful tools to predict the properties of molecules and materials, thereby guiding experimental efforts and accelerating the discovery process. For this compound and its derivatives, advanced computational modeling will be indispensable.

Key Research Thrusts:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) will be crucial for elucidating the electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential of this compound and its metal complexes. researchgate.net These calculations can predict spectroscopic properties, reaction mechanisms, and the nature of metal-ligand bonding.

Quantitative Structure-Activity Relationship (QSAR): For applications in medicinal chemistry, 2D and 3D-QSAR models can establish correlations between the structural features of this compound derivatives and their biological activity. semanticscholar.org A significant challenge is to develop robust and predictive models, potentially using non-linear approaches like gene expression programming, to guide the design of more potent and selective therapeutic agents. semanticscholar.org

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound-based systems, such as the interaction of a coordination complex with a biological target or the stability of a material assembly. nih.govnih.gov These simulations are essential for understanding binding affinities and conformational changes that govern function. tandfonline.com

Predictive Design and Machine Learning: The ultimate goal is to move from rationalization to predictive design. By combining large datasets from computational and experimental studies with machine learning algorithms, it may become possible to predict the properties of novel this compound derivatives before their synthesis. This data-driven approach could revolutionize the design of new ligands and materials with tailored functionalities.

| Computational Method | Key Insights Provided | Future Challenge |

| Density Functional Theory (DFT) | Electronic structure, Spectroscopic properties, Reaction energetics | Accurate modeling of excited states and complex systems |

| QSAR/QSPR | Correlation of structure with activity/properties | Development of highly predictive non-linear models |

| Molecular Dynamics (MD) | Conformational dynamics, Binding free energies, System stability | Bridging time and length scales for complex processes |

| Machine Learning | High-throughput screening, Predictive property modeling | Generation of large, high-quality datasets for training |

Integration into Multifunctional Material Systems with Enhanced Performance

The unique combination of rigidity, aromaticity, and coordinating ability makes this compound a compelling building block for advanced functional materials. A major future direction is the integration of this compound into multifunctional systems where several properties are combined to achieve enhanced performance.

Key Research Thrusts:

Organic Electronics: The π-conjugated system of this compound suggests potential applications in organic electronics. Research will focus on incorporating this scaffold into organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The challenge will be to synthesize derivatives with appropriate energy levels and charge-transport properties.

Chemosensors: By functionalizing the this compound core, it is possible to design chemosensors that exhibit a change in their optical or electronic properties upon binding to a specific analyte (e.g., metal ions, anions, or small molecules). Future work will aim to develop sensors with high sensitivity, selectivity, and rapid response times.

Smart Materials: Integration into polymers or gels could lead to "smart" materials that respond to external stimuli such as light, heat, or pH. The this compound unit could act as a photoswitchable or pH-responsive component, leading to materials with tunable properties for applications in drug delivery or soft robotics.

Hybrid Materials: Creating hybrid materials by interfacing this compound or its metal complexes with inorganic nanoparticles, quantum dots, or surfaces like graphene could lead to synergistic properties. These multifunctional systems could find applications in areas such as photocatalysis, energy storage, and advanced coatings.

| Material System | Potential Function | Key Challenge |

| Organic Semiconductors | Charge transport, Light emission | Tuning of HOMO/LUMO levels, Improving device stability |

| Chemosensors | Analyte detection | Achieving high selectivity and sensitivity in complex media |

| Stimuli-Responsive Polymers | Controlled release, Actuation | Engineering precise and reversible responses |

| Hybrid Nanomaterials | Photocatalysis, Energy storage | Controlling the interface and interaction between components |

Q & A

Q. What are the common synthetic routes for 4-Pyridin-2-yl-isoquinoline, and how are they optimized for yield?

The Bischler-Napieralski reaction is a classical method for synthesizing isoquinoline derivatives, involving cyclodehydration of β-phenylethylamine derivatives using Lewis acids like phosphoryl chloride. For this compound, modifications such as introducing pyridinyl groups via Friedländer condensation (e.g., using 2-(3,4-Dihydroisoquinolin-1-yl)anilines) can enhance regioselectivity. Optimization often involves adjusting reaction temperature, catalyst loading, and solvent polarity. Parallel monitoring via TLC or HPLC ensures intermediate stability .

Q. Which techniques are most reliable for structural characterization of this compound?

X-ray crystallography remains the gold standard for unambiguous structural determination. Using SHELXL for refinement, researchers can resolve bond lengths, angles, and torsional conformations. For non-crystalline samples, high-resolution NMR (¹H/¹³C) combined with mass spectrometry (ESI-TOF) provides complementary data. Multi-nuclear NMR (e.g., ¹⁵N) is recommended for confirming pyridinyl-isoquinoline connectivity .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Detailed documentation of reagent purity (e.g., CAS numbers, supplier batch IDs), reaction conditions (temperature, time, solvent grade), and purification methods (column chromatography gradients, recrystallization solvents) is critical. Cross-referencing with established protocols (e.g., Friedländer reaction parameters) and depositing raw data in open repositories enhances transparency .

Q. What ethical guidelines apply to pharmacological studies involving this compound?

Adherence to ICH guidelines (e.g., informed consent, risk-benefit analysis) is mandatory for human cell line or animal studies. Researchers must disclose chemical safety data (toxicity, handling protocols) in ethics submissions and align with institutional review board (IRB) requirements for participant selection and data anonymization .

Advanced Research Questions

Q. How can solvent effects be systematically evaluated in the synthesis of this compound?

Solvent screening using a Design of Experiments (DoE) approach (e.g., varying dielectric constants, protic/aprotic properties) identifies optimal reaction media. For example, polar aprotic solvents like DMF may enhance cyclization but risk side reactions. Computational tools (COSMO-RS) can predict solvent-solute interactions, validated experimentally via kinetic studies .

Q. What strategies resolve crystallographic disorder in this compound structures refined with SHELXL?

For disordered regions (e.g., flexible pyridinyl groups), partial occupancy modeling and anisotropic displacement parameter (ADP) constraints improve refinement. SHELXL’s PART and SIMU instructions mitigate overfitting. High-resolution data (≤1.0 Å) and twinning correction (TWIN/BASF commands) are essential for complex cases .

Q. How should contradictory bioactivity data for this compound derivatives be analyzed?

Comparative dose-response assays (e.g., IC₅₀ variability) require validation of assay conditions (pH, temperature, cell line viability). Structural analogs (e.g., 4-hydroxy-2-pyridone alkaloids) provide mechanistic clues; docking studies can highlight target-binding discrepancies. Meta-analyses of published data using PRISMA frameworks identify confounding variables .

What frameworks optimize hypothesis-driven research questions for this compound studies?

The PICO format (Population: cell lines/animal models; Intervention: derivative concentration; Comparison: controls; Outcome: cytotoxicity/kinase inhibition) ensures specificity. Applying FINER criteria (Feasible, Novel, Ethical, Relevant) refines questions, e.g., exploring understudied targets like ROS1 kinase inhibition .

Q. How can adaptive trial designs improve long-term studies on this compound derivatives?

Bayesian adaptive designs allow real-time adjustments (e.g., dose escalation, cohort size) based on interim pharmacokinetic data. ICH guidelines recommend pre-specified stopping rules and blinded data reviews to maintain integrity. Integration of emerging techniques (e.g., cryo-EM for target visualization) should follow GLP validation .

Q. What statistical methods address heteroscedasticity in spectroscopic data for this compound?

Weighted least squares regression or Box-Cox transformations normalize variance in UV/fluorescence datasets. Outlier detection (Grubbs’ test) and bootstrapping (10,000 iterations) enhance robustness. For multivariate data (e.g., HPLC-MS), PCA or PLS-DA models differentiate signal noise from biologically relevant peaks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.